

Cannabisin D: A Technical Whitepaper on a Promising Lignanamide from Cannabis sativa

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Compound of Interest

Compound Name: *Cannabisin D*

Cat. No.: *B3034207*

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Introduction

Cannabisin D, a lignanamide found in *Cannabis sativa*, is a member of a class of secondary metabolites that are gaining increasing attention for their potential biological activities. Lignanamides are formed through the oxidative coupling of hydroxycinnamic acid amides and have demonstrated a range of effects, including antioxidant and anti-inflammatory properties.^[1] This technical guide provides a comprehensive overview of the current scientific knowledge on **Cannabisin D**, focusing on its presence in *Cannabis sativa*, its chemical properties, and its potential therapeutic relevance.

Chemical Identity and Presence in Cannabis sativa

Cannabisin D is chemically identified as (1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide, with the molecular formula C₃₆H₃₆N₂O₈.^[2]

This compound has been identified in the leaves of *Cannabis sativa*.^[3] Notably, its production appears to be influenced by environmental stressors, with studies indicating that its concentration increases in response to UV-C radiation.^[4] This suggests a potential role for **Cannabisin D** in the plant's defense mechanisms. While the presence of other cannabins has been reported in various parts of the plant, including fruits and seeds, **Cannabisin D** has been specifically noted in the foliar tissues.^[3]

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the concentration of **Cannabisin D** in Cannabis sativa. However, one study has reported on its antioxidant activity, providing specific metrics for its radical scavenging capabilities.

Table 1: Antioxidant Activity of **Cannabisin D**

Assay	IC50 (μM)
DPPH (2,2-diphenyl-1-picrylhydrazyl)	23.9
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))	0.5

“

Data sourced from a study by Yan et al. (2015) as cited in a review.

Further research is required to establish the typical concentration range of **Cannabisin D** in different Cannabis sativa cultivars and under various growth and stress conditions.

Experimental Protocols

Isolation and Purification of Lignanamides from Cannabis sativa

While a specific protocol for the isolation of **Cannabisin D** from Cannabis sativa leaves is not readily available in the literature, a general methodology for the extraction and purification of lignanamides from hemp seed can be adapted. This process typically involves the following steps:

- **Defatting:** The plant material (e.g., crushed leaves) is first defatted using a nonpolar solvent like petroleum ether to remove lipids.

- **Extraction:** The defatted biomass is then percolated with a polar solvent, such as 75% ethanol, to extract the lignanamides and other polar compounds.[5]
- **Solvent Partitioning:** The resulting extract is concentrated and then subjected to successive partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.[5] Lignanamide is typically found in the ethyl acetate fraction.
- **Chromatography:** The ethyl acetate fraction is then subjected to various chromatographic techniques for further purification. This may include:
 - **Reverse-phase column chromatography:** Using a C18 column with a methanol/water gradient.[5]
 - **Silica gel column chromatography:** Employing a gradient of solvents like n-hexane and ethyl acetate.
 - **High-Performance Liquid Chromatography (HPLC):** For final purification of the isolated compounds.

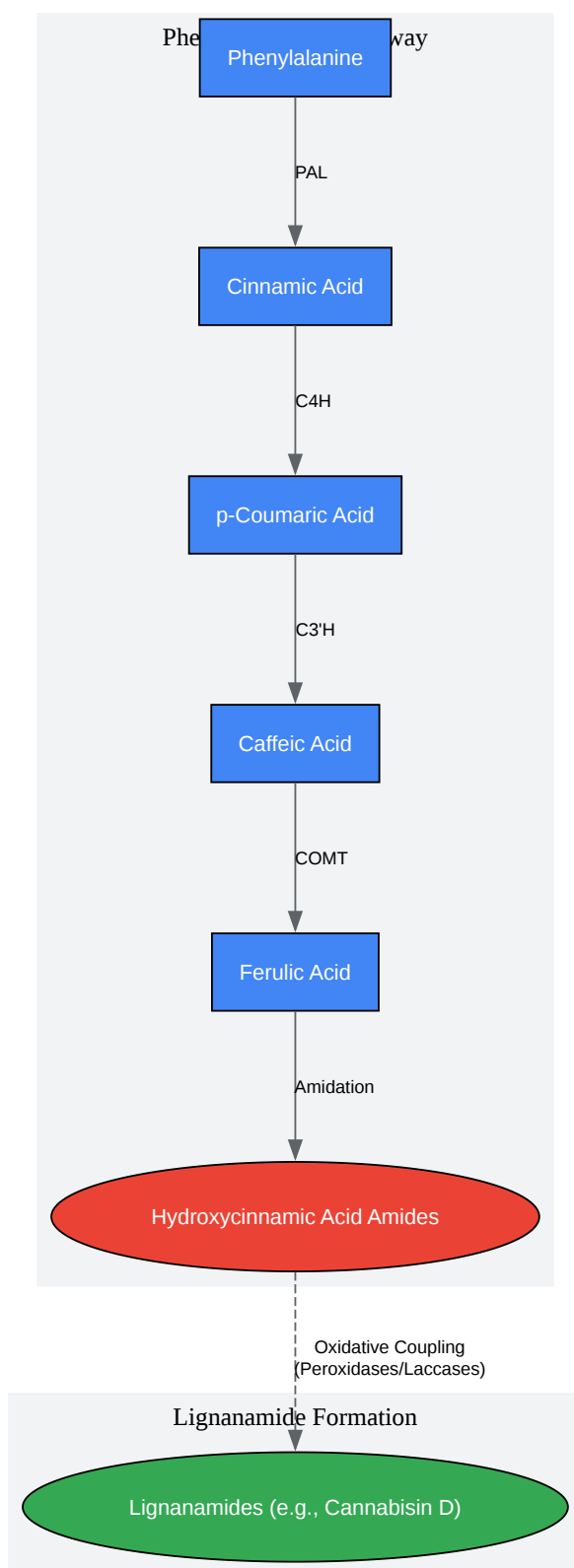
Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method for the quantitative analysis of **Cannabisin D**.

- **Sample Preparation:** A validated extraction method, such as ultrasound-assisted extraction (UAE) with methanol, should be used to extract the compounds from the plant material.
- **Chromatographic Separation:** A C18 column is typically used for the separation of cannabinoids and related compounds. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) allows for the effective separation of the analytes.[6]
- **Mass Spectrometric Detection:** A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (QqQ) instrument, is used for the detection and quantification of **Cannabisin D**. [7] Specific precursor and product ions for **Cannabisin D** would need to be determined for accurate quantification using multiple reaction monitoring (MRM) on a QqQ instrument.

Biosynthesis of Lignanamides in *Cannabis sativa*

The biosynthesis of lignanamides in plants originates from the phenylpropanoid pathway. The general steps leading to the formation of these compounds are outlined below.



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Caption: General biosynthetic pathway of lignanamides.

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to various hydroxycinnamic acids. These acids are then amidated to form hydroxycinnamic acid amides. The final and key step in the formation of lignanamides is the oxidative coupling of these amide precursors, a reaction likely catalyzed by peroxidases or laccases.[3] This coupling can result in a diverse array of lignanamide structures, including **Cannabisin D**. The specific enzymes and regulatory mechanisms involved in the biosynthesis of cannabisins in *Cannabis sativa* are an active area of research.

Conclusion

Cannabisin D represents an intriguing, yet understudied, lignanamide from *Cannabis sativa*. Its presence in the leaves and induction by UV radiation suggest a role in the plant's response to environmental stress. The limited available data on its antioxidant activity highlights its potential as a bioactive compound. Further research is imperative to fully elucidate its quantitative distribution within the plant, develop optimized and specific protocols for its isolation and analysis, and to thoroughly characterize its biosynthetic pathway and biological activities. Such knowledge will be invaluable for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the diverse chemical repertoire of *Cannabis sativa*.

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